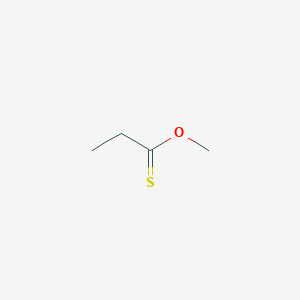

O-Methyl propanethioate

Description

Compound Identification and Systematics

IUPAC Nomenclature and Isomeric Considerations of O-Methyl Propanethioate

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The formally accepted IUPAC name for the compound is This compound . nih.govsigmaaldrich.com This name specifies a propane (B168953) backbone with a thiocarboxylate group, where the methyl group is attached to the oxygen atom.

This compound has the chemical formula C₄H₈OS. nih.gov It shares this formula with a constitutional isomer, S-methyl propanethioate. nih.gov Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. In the case of this compound, the structure is CH₃CH₂C(=S)OCH₃. nih.gov Its isomer, S-methyl propanethioate, has the structure CH₃CH₂C(=O)SCH₃. nih.gov This structural difference, specifically the placement of the sulfur and oxygen atoms relative to the carbonyl carbon, leads to their classification into different functional groups (thionoester vs. thiolester) and results in distinct chemical properties.

| Feature | This compound | S-Methyl Propanethioate |

|---|---|---|

| IUPAC Name | This compound nih.govsigmaaldrich.com | S-methyl propanethioate nih.gov |

| Structure | CCC(=S)OC nih.gov | CCC(=O)SC nih.gov |

| Functional Group | Thionoester wikidoc.orgwikipedia.org | Thiolester nih.govhmdb.ca |

| CAS Registry Number | 26476-56-2 nih.gov | 5925-75-7 nih.gov |

CAS Registry Number and Unique Chemical Identifiers of this compound

To ensure unambiguous identification in databases and literature, a set of unique identifiers is assigned to each chemical substance. The Chemical Abstracts Service (CAS) has assigned the registry number 26476-56-2 to this compound. nih.gov Other standard identifiers provide structural information in various formats.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 26476-56-2 | nih.gov |

| PubChem CID | 12787000 | nih.gov |

| InChI | 1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 | nih.govsigmaaldrich.com |

| InChIKey | RVEBJDGWKWKYBH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CCC(=S)OC | nih.gov |

Structural Classification within the Broader Thionoester Family

This compound is a member of the thionoester family of compounds. This classification is based on the specific arrangement of atoms within its functional group.

Distinctions between Thionoesters (O-esters of Thiocarboxylic Acids) and Thiolester (S-esters of Carboxylic Acids)

Thionoesters and thiolesters are constitutional isomers and are both derivatives of carboxylic acids where an oxygen atom is replaced by a sulfur atom. wikidoc.orgwikipedia.org The distinction lies in which oxygen atom is substituted.

Thionoesters , such as this compound, are the O-esters of thiocarboxylic acids. acs.org They are characterized by a carbon-sulfur double bond (C=S), known as a thiocarbonyl group, and a carbon-oxygen single bond (C-O) to the alkoxy group. wikidoc.orgwikipedia.org The general structure is R-C(=S)-OR'.

Thiolesters , such as S-methyl propanethioate, are the S-esters of carboxylic acids. wikidoc.orgwikipedia.org They contain a carbon-oxygen double bond (C=O), the standard carbonyl group, and a carbon-sulfur single bond (C-S) to the thioalkyl group. nih.govwikipedia.org The general structure is R-C(=O)-SR'.

This fundamental structural difference dictates their reactivity. For example, in the well-known Native Chemical Ligation (NCL) reaction used in peptide synthesis, thiolesters react with N-terminal cysteine residues. nih.gov Research has explored the analogous reactivity of thionoesters in similar chemical transformations. nih.govacs.org

Electronic Structure and Bonding Characteristics of the Thiocarbonyl Group in this compound

The defining feature of this compound is its thiocarbonyl (C=S) group. The electronic nature of this group is distinct from the more common carbonyl (C=O) group. Carbon and sulfur have very similar electronegativity values, which makes the thiocarbonyl C=S bond less polar than the C=O bond. rsc.org

Despite the lower polarity of the C=S bond, the thiocarbonyl carbon is still susceptible to nucleophilic attack. The stability of the thionoester functional group is enhanced by electronic resonance. The lone pair of electrons on the adjacent oxygen atom can be delocalized into the C=S pi-system. This resonance contributes to the stability of thionoesters compared to more reactive thiocarbonyl compounds like thioketones and thioaldehydes, which tend to oligomerize unless sterically or electronically stabilized. rsc.orgquora.com This relative stability allows for the isolation and study of thionoester compounds like this compound. iupac.org

Structure

3D Structure

Properties

IUPAC Name |

O-methyl propanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEBJDGWKWKYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509830 | |

| Record name | O-Methyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26476-56-2 | |

| Record name | O-Methyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for O Methyl Propanethioate

Established Synthetic Pathways for O-Alkyl Thionoesters

Traditional methods for synthesizing O-alkyl thionoesters, including O-Methyl propanethioate, primarily involve the thionation of corresponding esters or reactions involving Pinner salt intermediates.

A prevalent method for the synthesis of thionoesters is the thionation of a corresponding oxygen ester using a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orggoogle.com The reaction with Lawesson's Reagent is generally preferred as it is a milder and more convenient agent, often resulting in higher yields under less strenuous conditions compared to P₄S₁₀. organic-chemistry.orggoogle.com

The mechanism for thionation with Lawesson's Reagent involves the formation of a reactive dithiophosphine ylide in solution. organic-chemistry.org This species reacts with the carbonyl group of the ester (in this case, methyl propanoate) to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org The driving force of the reaction is the subsequent cycloreversion, which breaks the ring and forms a stable phosphorus-oxygen double bond, leaving behind the desired thionoester. organic-chemistry.org Conventional methods often require elevated temperatures and reaction times ranging from 2 to 25 hours in dry solvents. encyclopedia.pub

Another established pathway is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, also known as a Pinner salt. jk-sci.comnumberanalytics.com This Pinner salt is a reactive intermediate that can subsequently react with hydrogen sulfide (B99878) (H₂S) to yield a thionoester. jk-sci.comwikipedia.org The Pinner reaction is typically carried out in anhydrous solvents under acidic conditions, and temperature control is crucial to prevent the decomposition of the thermally unstable imidate hydrochloride intermediate. jk-sci.com

A specific synthesis of this compound has been documented via the reaction of a Grignard reagent with methyl chlorothioformate. rsc.org In this procedure, ethyl magnesium bromide is added slowly to a solution of methyl chlorothioformate in dry diethyl ether at a very low temperature (-78°C). rsc.org Following the addition, the mixture is warmed to room temperature, quenched, and purified to yield this compound. rsc.org

The synthesis of this compound relies on specific precursor molecules and reagent systems, as detailed in the established pathways.

| Synthesis Pathway | Precursor 1 | Precursor 2 | Key Reagent(s) | Product |

| Thionation | Methyl propanoate | - | Lawesson's Reagent or P₄S₁₀ | This compound |

| Pinner Reaction | Propanenitrile | Methanol (B129727) | HCl, H₂S | This compound |

| Grignard Reaction | Ethyl magnesium bromide | Methyl chlorothioformate | - | This compound |

In the thionation route, the direct precursor is the oxygen analog, methyl propanoate. The key thionating agent is typically 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, known as Lawesson's Reagent. google.com While phosphorus pentasulfide (P₄S₁₀) can also be used, it often requires harsher conditions. organic-chemistry.org For the Pinner synthesis, the precursors are propanenitrile and methanol, which react in the presence of an acid catalyst like hydrogen chloride to form the intermediate Pinner salt, which is then treated with hydrogen sulfide. jk-sci.comwikipedia.org The Grignard-based synthesis utilizes ethyl magnesium bromide and methyl chlorothioformate in an ether solvent. rsc.org

Reaction Mechanisms and Conditions for this compound Formation

Novel Synthetic Approaches for this compound Development

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing thionoesters, including catalytic and green chemistry approaches.

Modern synthetic chemistry has moved towards catalytic processes to improve efficiency and reduce waste. Several catalytic strategies have been developed for the synthesis of thionoesters.

One novel approach involves a palladium-catalyzed C-N bond cleavage of thioamides with alcohols. scispace.com This method uses a thioamide as a thioacylating agent to produce thionoesters in moderate to good yields under mild conditions. scispace.com This strategy demonstrates a broad substrate scope, tolerating various alkyl and aryl alcohols. scispace.com

Base-catalyzed transesterification of an existing thionoester with a different alcohol is another effective method. researchgate.netorganic-chemistry.org For instance, aryl and alkyl thionobenzoates can be prepared by reacting a methyl thionoester with various alcohols in the presence of the corresponding sodium alkoxide as a catalyst. researchgate.net This reaction can be driven to completion by removing the methanol byproduct. researchgate.netorganic-chemistry.org

Furthermore, ynamide-mediated synthesis has emerged as a versatile method. In this approach, monothiocarboxylic acids add to ynamides to form α-thioacyloxyenamides, which can then undergo transesterification with alcohols to yield thionoesters under mild conditions. organic-chemistry.org

Research has also demonstrated the use of Lewis acids, such as trimethylsilyl (B98337) triflate, to promote Pinner-type reactions between nitriles and alcohols to form esters, a process that could potentially be adapted for thionoester synthesis. nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are increasingly being applied to the synthesis of thionoesters.

A significant advancement in line with green chemistry is the use of microwave-assisted, solvent-free reactions. acs.orgorganic-chemistry.org The thionation of esters with Lawesson's reagent can be performed by mixing the carbonyl compound with the reagent and exposing it to microwave irradiation without any solvent. acs.org This technique dramatically reduces reaction times (from hours to minutes), avoids the use of dry and often hazardous hydrocarbon solvents, and can decrease the amount of Lawesson's reagent needed. encyclopedia.pubacs.org

The core tenets of green chemistry include waste prevention, maximizing atom economy, and using catalysis over stoichiometric reagents. acs.org Catalytic methods, such as the palladium-catalyzed synthesis from thioamides or base-catalyzed transesterification, align with these principles by reducing the need for stoichiometric reagents that end up as waste. scispace.comresearchgate.net Atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is a key consideration in these newer methods. acs.org

Furthermore, the development of solvent-free or "neat" mechanochemical grinding procedures for other types of reactions showcases a promising direction for future green synthesis of thionoesters, minimizing solvent waste, which is a major contributor to pollution from chemical processes. mdpi.com The use of flow chemistry is another technological advancement that supports green chemistry by allowing for safer, more efficient, and scalable reactions with reduced waste. vapourtec.com

Spectroscopic Characterization and Elucidation of O Methyl Propanethioate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of O-Methyl Propanethioate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound (CH₃CH₂C(=S)OCH₃), ¹H and ¹³C NMR provide definitive evidence for its structure, distinguishing it from its thioester isomer.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The methoxy (B1213986) protons (O-CH₃) would appear as a sharp singlet, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet, resulting from spin-spin coupling with the adjacent methyl protons. Their chemical shift would be downfield from a typical alkane due to the influence of the thiocarbonyl group, likely in the 2.5-3.0 ppm region. The terminal methyl protons (-CH₃) of the ethyl group would appear as a triplet, coupled to the methylene protons, and would be the most upfield signal, typically around 1.1-1.4 ppm.

The ¹³C NMR spectrum provides critical information, especially the position of the thiocarbonyl carbon. This carbon is highly deshielded and is characteristically found at a very low field. In thionoesters, the C=S signal typically appears in the range of 220-230 ppm. researchgate.net The methoxy carbon (O-CH₃) is expected around 55-70 ppm. researchgate.net The carbons of the ethyl group would appear further upfield, with the methylene carbon (-CH₂) around 30-40 ppm and the terminal methyl carbon (-CH₃) at approximately 10-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted data based on known chemical shift ranges for similar functional groups.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C H₃-CH₂-C(=S)O-CH₃ | δ ≈ 1.1-1.4 ppm (triplet) | δ ≈ 10-15 ppm |

| CH₃-C H₂-C(=S)O-CH₃ | δ ≈ 2.5-3.0 ppm (quartet) | δ ≈ 30-40 ppm |

| CH₃-CH₂-C (=S)O-CH₃ | Not Applicable | δ ≈ 220-230 ppm |

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. A cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacency. The methoxy singlet would show no cross-peaks, confirming it is an isolated spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. The HSQC/HMQC spectrum would show correlations between:

The proton signal of the O-CH₃ group and the O-CH₃ carbon signal.

The proton signal of the -CH₂- group and the -CH₂- carbon signal.

The proton signal of the terminal -CH₃ group and the terminal -CH₃ carbon signal.

These correlations would provide definitive confirmation of the assignments made in the 1D spectra and solidify the structural elucidation. nist.gov

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman).

The IR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. orgchemboulder.com The most diagnostic band for a thionoester is the thiocarbonyl (C=S) stretching vibration. This bond is less polar and weaker than a carbonyl (C=O) bond, resulting in a weaker and lower frequency absorption, typically appearing in the 1250-1020 cm⁻¹ range. ias.ac.in Strong absorptions corresponding to the C-O single bond stretching vibrations are also expected, usually in the 1000-1300 cm⁻¹ region. uobabylon.edu.iq

Raman spectroscopy provides complementary information. While C-H and C-O stretching modes are also Raman active, the C=S stretch is particularly notable. Symmetric vibrations often produce stronger signals in Raman than in IR, making the C=S stretch readily observable. spectroscopyonline.com

Table 2: Predicted Principal Vibrational Modes for this compound This table presents predicted data based on known vibrational frequency ranges for relevant functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Strong |

| C-H Bend | -CH₃, -CH₂- | 1375 - 1470 | Medium |

| C=S Stretch | Thiocarbonyl | 1020 - 1250 | Medium-Weak |

Like esters, thionoesters can exist as different conformational isomers (rotamers) due to rotation around the C-O single bond. The two primary planar conformers are typically designated as s-cis and s-trans. These conformers have slightly different energies and are often in equilibrium at room temperature.

Vibrational spectroscopy can be a powerful tool for studying this conformational isomerism. semanticscholar.org The vibrational frequencies of certain modes, particularly the C=S and C-O stretching modes, can be sensitive to the conformation. If both conformers are present in significant populations, it may be possible to observe split peaks or shoulders on the main absorption bands for these vibrations. Low-temperature studies can "freeze out" the equilibrium, favoring the more stable conformer and leading to a simplification of the spectrum, which helps in assigning the bands to specific rotamers.

Vibrational Mode Assignments and Functional Group Identification

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (MW = 104.17), the mass spectrum would show a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 104.

The fragmentation pattern is key to confirming the structure. Electron impact (EI) ionization would lead to characteristic fragment ions. The primary cleavage events are expected to occur at the bonds adjacent to the thiocarbonyl group.

Key predicted fragmentation pathways include:

α-cleavage: Loss of the methoxy radical (•OCH₃) to yield the propionyl-thiyl cation, [CH₃CH₂C=S]⁺, at m/z 73. This is often a prominent peak.

α-cleavage: Loss of the ethyl radical (•CH₂CH₃) to form the [C(=S)OCH₃]⁺ ion at m/z 75.

Fragmentation of the side chains: Formation of the ethyl cation [CH₃CH₂]⁺ at m/z 29 and the methoxy cation [OCH₃]⁺ at m/z 31.

The relative abundance of these fragments helps to piece together the molecular structure and confirm the identity of this compound, distinguishing it from its S-methyl isomer, which would exhibit a different fragmentation pattern (e.g., a prominent peak for the loss of •SCH₃).

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound This table presents predicted data based on established fragmentation patterns for esters and related compounds.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 104 | [CH₃CH₂C(=S)OCH₃]⁺• | Molecular Ion (M⁺•) |

| 75 | [C(=S)OCH₃]⁺ | M - •CH₂CH₃ |

| 73 | [CH₃CH₂C=S]⁺ | M - •OCH₃ |

| 47 | [CH₃S]⁺ | Rearrangement Fragment |

| 31 | [OCH₃]⁺ | Cleavage of O-CH₃ bond |

Fragmentation Pathways and High-Resolution Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful tool for determining the structure of volatile compounds like this compound. The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound.

The fragmentation of this compound is expected to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses. The primary fragmentation points are the bonds adjacent to the carbonyl (C=S) and ether-like (-O-) functionalities.

Key Predicted Fragmentation Pathways:

α-Cleavage: The bond between the propanoyl group and the methoxy group can cleave.

Loss of the methoxy radical (•OCH₃) would result in the formation of the propanoyl cation [CH₃CH₂C=S]⁺ at m/z 73.

Alternatively, cleavage can lead to the loss of the propanoyl radical (CH₃CH₂C=S•) and the formation of the methoxy cation [CH₃O]⁺ at m/z 31.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this compound, a hydrogen atom from the ethyl group can be transferred to the sulfur atom of the thiocarbonyl group, followed by the cleavage of the Cα-Cβ bond. This would lead to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 76, corresponding to [CH₃OC(=S)H]•+.

Other Fragmentations:

Loss of the ethyl radical (•CH₂CH₃) would yield a fragment ion [C(=S)OCH₃]⁺ at m/z 75.

Cleavage of the C-C bond in the propyl group could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 89.

The predicted fragmentation pattern is summarized in the table below. The relative abundance of each fragment would depend on its stability.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 104 | [CH₃CH₂C(=S)OCH₃]•⁺ | - |

| 89 | [CH₂C(=S)OCH₃]⁺ | •CH₃ |

| 75 | [C(=S)OCH₃]⁺ | •CH₂CH₃ |

| 73 | [CH₃CH₂C=S]⁺ | •OCH₃ |

| 57 | [CH₃CH₂CO]⁺ | •SH |

| 47 | [CH₃S]⁺ | CH₃CH₂CO |

| 31 | [OCH₃]⁺ | CH₃CH₂C=S• |

This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry.

High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of these fragments. By measuring the exact mass of each ion to several decimal places, HRMS can distinguish between ions with the same nominal mass but different elemental formulas, thus providing a higher degree of confidence in the structural assignment of each fragment.

Hyphenated Techniques (e.g., GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for assessing the purity of volatile compounds like this compound. iwaponline.com It combines the excellent separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Purity Assessment Protocol:

A typical GC-MS analysis for this compound would involve injecting a solution of the compound into the GC, where it is vaporized and carried by an inert gas through a capillary column. The choice of the column's stationary phase is critical for achieving good separation, especially from its structural isomer, S-Methyl propanethioate. A mid-polarity column, such as one coated with a cyanopropylphenyl polysiloxane phase, would be a suitable starting point for separating these isomers due to potential differences in their dipole moments.

As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. The retention time (the time it takes for a compound to travel through the column) is a characteristic property of the compound under a specific set of GC conditions and can be used for its identification by comparing it to a known standard.

The purity of the this compound sample is determined by integrating the peak areas in the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks. Any other peaks in the chromatogram would indicate the presence of impurities, which could be unreacted starting materials, byproducts of the synthesis, or degradation products. The mass spectrum of each impurity peak can be used to identify its structure, often by comparison to a spectral library like the NIST Mass Spectral Library. nist.gov

The separation of this compound from its S-isomer is a key challenge in purity assessment. Due to their different structures (C=S vs. C=O bond and S-CH₃ vs. O-CH₃ linkage), they will have different physical properties, leading to different retention times on a suitable GC column. nih.gov Their mass spectra, while potentially sharing some common fragment m/z values, will exhibit different relative abundances of fragments, allowing for their unambiguous identification. For instance, the fragmentation of S-Methyl propanethioate is well-documented and shows a characteristic base peak at m/z 57, corresponding to the [CH₃CH₂CO]⁺ ion. nist.govnih.gov

The table below outlines typical parameters for a GC-MS method suitable for the analysis of this compound.

| Parameter | Value/Type | Purpose |

| Gas Chromatograph | ||

| Injector Type | Split/Splitless | Allows for analysis of a wide range of concentrations. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film) or a more polar column for isomer separation. | Separation of the components of the mixture. |

| Oven Program | Initial temp. 40°C, ramp to 250°C at 10°C/min, hold for 5 min. | To ensure separation of volatile compounds. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard method for generating reproducible mass spectra. |

| Ionization Energy | 70 eV | Provides sufficient energy for fragmentation. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

This table provides a general GC-MS methodology; specific parameters may need to be optimized for the best results.

Theoretical and Computational Investigations of O Methyl Propanethioate

Quantum Chemical Calculations of O-Methyl Propanethioate Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of this compound. These in silico experiments offer a detailed view of electron distribution, orbital energies, and bonding characteristics, which govern the molecule's stability and reactivity.

To investigate the geometric and electronic properties of this compound, both ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without using experimental parameters. diva-portal.org These methods solve the Schrödinger equation approximately, with their accuracy typically increasing with the level of theory and the size of the basis set used, though at a higher computational cost. diva-portal.orgnih.gov For instance, post-Hartree-Fock methods are designed to better account for electron correlation, which is crucial for accurate property prediction. diva-portal.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational expense. researchgate.net DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. researchoutreach.org Various functionals, such as B3LYP and M06, are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. nih.gov The choice of functional and basis set (e.g., 6-31G(d,p) or the Def2-SVP series) is critical and is often benchmarked against experimental data or higher-level ab initio calculations to ensure reliability. nih.govulisboa.ptulpgc.es These computational approaches can determine key electronic properties, including orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution, which are essential for understanding the molecule's reactivity. mdpi.com

A crucial step in the computational study of this compound is geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. researchgate.net Both ab initio and DFT methods are used to perform this optimization. The process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a prediction of bond lengths, bond angles, and dihedral angles for the most stable structure. researchgate.net

This compound, due to the presence of single bonds, can exist in multiple conformations arising from the rotation around the C-C, C-O, and C-S bonds. A conformational landscape analysis is performed to identify the different stable conformers and the transition states that connect them. This involves systematically exploring the potential energy surface to locate all energy minima. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. Such analysis reveals that thioesters can exhibit different rotational isomers, and understanding their relative stability is key to interpreting experimental spectra, which often represent an average over the populated conformations.

While specific published data for this compound is scarce, a DFT geometry optimization of the related isomer, S-methyl propanethioate, provides insight into the typical structural parameters one would expect to calculate.

Table 1: Example of Calculated Geometric Parameters for a Thioester (S-methyl propanethioate) This table presents illustrative data from a related molecule to demonstrate the output of geometry optimization calculations, as specific data for this compound is not readily available in published literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 | O=C-S | 123.5 |

| C-S | 1.79 | C-S-C | 100.5 |

| C-C | 1.52 | O=C-C | 124.0 |

| S-CH₃ | 1.81 | C-C-H | 109.5 |

Source: Data derived from principles discussed in computational studies of thioesters. ulpgc.es

Ab Initio and Density Functional Theory (DFT) Approaches for Geometric and Electronic Properties

Spectroscopic Property Predictions for this compound

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in the structural confirmation of compounds like this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman, probes the characteristic vibrations of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net After a geometry optimization confirms a stable structure (a minimum on the potential energy surface), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements to generate a Hessian matrix. ulisboa.pt Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of atoms for each frequency. researchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net To improve agreement with experimental data, these frequencies are typically scaled by an empirical factor specific to the level of theory and basis set used. The predicted IR and Raman spectra can then be plotted as intensity versus wavenumber, providing a direct comparison to experimental results. A key vibrational mode for this compound would be the C=O stretching frequency, which is characteristic of carbonyl compounds.

Table 2: Example of Predicted Vibrational Frequencies for a Thioester This table provides an illustrative set of important vibrational modes. The values are representative and intended to show the type of data generated from a normal mode analysis.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(C=O) | ~1690-1710 | Carbonyl stretch |

| ν(C-O) | ~1100-1150 | C-O single bond stretch |

| ν(C-S) | ~650-750 | C-S single bond stretch |

| δ(CH₃) | ~1375-1450 | Methyl group bending |

| ν(C-H) | ~2900-3000 | C-H stretching |

Source: Frequencies are based on typical ranges for thioesters observed in spectroscopic and computational literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict NMR parameters. mdpi.com The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus in the molecule. mdpi.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Calculations can predict both ¹H and ¹³C NMR chemical shifts. umich.edu The accuracy of these predictions is highly dependent on the chosen method, functional, and basis set, and also on whether solvent effects are included in the model. nih.gov Furthermore, spin-spin coupling constants (J-couplings) between nuclei can also be computed, providing additional structural information about the connectivity of atoms. Predicted NMR data for this compound would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms.

Table 3: Example of Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table shows expected chemical shift ranges. Specific, high-accuracy predictions require dedicated calculations.

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C=O | ~190-200 |

| O-CH₃ | ~50-60 |

| -CH₂- | ~35-45 |

| -CH₃ | ~10-20 |

| ¹H NMR | |

| O-CH₃ | ~3.5-4.0 |

| -CH₂- | ~2.5-2.9 |

| -CH₃ | ~1.0-1.3 |

Source: Chemical shift ranges are estimated based on general principles and data for analogous esters and thio-compounds. weebly.com

Electronic spectroscopy, such as UV-Vis absorption, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating such spectra. mdpi.comyoutube.com Starting from the optimized ground-state geometry, TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. youtube.com The method also yields the oscillator strength for each transition, which corresponds to its intensity in the absorption spectrum.

For this compound, the most significant electronic transitions would likely be the n → π* transition, involving the promotion of a non-bonding electron from the oxygen or sulfur atom to the antibonding π* orbital of the carbonyl group, and the π → π* transition within the C=O bond. These transitions typically occur in the ultraviolet region. researchgate.net Simulating the UV-Vis spectrum allows for the prediction of the wavelength of maximum absorption (λ_max). While less common for simple thioesters, computational methods could also be used to investigate potential fluorescence by optimizing the geometry of the first excited state and calculating the emission energy. diva-portal.org

Table 4: Example of Predicted Electronic Transitions for a Simple Thioester This table illustrates the type of information obtained from TD-DFT calculations.

| Transition Type | Predicted Absorption Wavelength (λ_max) | Involved Orbitals |

| n → π | ~280-320 nm | Non-bonding (O/S) → π(C=O) |

| π → π | ~200-240 nm | π(C=O) → π(C=O) |

Source: Wavelengths are representative values for thioester chromophores based on principles of electronic spectroscopy. weebly.com

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Reaction Mechanism Elucidation for this compound Transformations via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for unraveling the complex mechanisms of chemical reactions involving thioesters. ulpgc.es By modeling the interactions between molecules at an electronic level, researchers can map out the most likely paths a reaction will follow, identify crucial intermediate stages, and determine the energy required for the transformation to occur.

Transition State Analysis and Potential Energy Surface Mapping

Understanding a chemical reaction requires identifying its transition states—the highest energy points along the reaction coordinate. These fleeting arrangements of atoms determine the kinetic feasibility of a reaction pathway. Computational methods allow for the precise calculation of the geometry and energy of these transition states.

A potential energy surface (PES) is a conceptual map that represents the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. For instance, in the ruthenium-catalyzed hydrogenation of a model thioester like S-methyl propanethioate, DFT calculations have been used to map the reaction mechanism. ulpgc.es This process begins with the coordination of the thioester to the catalyst, followed by a series of steps including hydride transfer, isomerization, and bond cleavage. ulpgc.es Each step is characterized by specific intermediates and transition states on the PES.

For example, the hydrogenation of S-methyl propanethioate catalyzed by a fac-Ru complex involves several key transition states (TS). ulpgc.es The rate-determining step was identified as the insertion of the thioester into the Ru-H bond (TS1), which has a significant energy barrier. ulpgc.es Subsequent steps, such as the isomerization around the Ru–O–C–S dihedral angle (facilitated by TS2) and the C–S bond cleavage (via TS3), were found to have much lower energy barriers. ulpgc.es

Table 1: Key Transition States in a Model Thioester Hydrogenation This table is based on data for the closely related S-methyl propanethioate as a model system.

| Transition State | Description | Relative Gibbs Free Energy (kcal/mol) at 298.15 K |

| TS1 | Hydride transfer from Ruthenium to the carbonyl carbon (Rate-determining step) | 29.3 |

| TS2 | Rotational isomerization around the Ru–O–C–S dihedral angle | - |

| TS3 | C–S bond cleavage and thioalkyl transfer | 0.2 (relative to intermediate) |

| TS4 | Heterolytic H–H bond cleavage to regenerate the catalyst | 3.7 (relative to intermediate) |

Source: Molecular Catalysis, 2021. ulpgc.es

Reaction Pathway Identification and Kinetic Studies

Table 2: Calculated Energetics for the Hydrogenation Pathway of a Model Thioester This table is based on data for the closely related S-methyl propanethioate as a model system.

| Reaction Step | Description | ΔG (kcal/mol) |

| Step 1 | Coordination of thioester to Ru-catalyst | +16.7 |

| Step 2 | Hydride transfer (via TS1) to form intermediate 2 | +12.6 (barrier from intermediate 1) |

| Step 3 | Isomerization (via TS2) to form intermediate 3 | Nearly barrierless |

| Step 4 | C-S bond cleavage (via TS3) to form intermediate 4 | +0.2 (barrier from intermediate 3) |

| Step 5 | Catalyst regeneration (via TS4) | +3.7 (barrier from intermediate 4) |

| Overall Reaction | Thioester + H₂ → Thiol + Aldehyde | -1.4 (exergonic) |

Source: Molecular Catalysis, 2021. ulpgc.es

Molecular Dynamics Simulations of this compound Systems

While quantum mechanical methods like DFT are excellent for studying the static properties of molecules and reaction pathways, molecular dynamics (MD) simulations are used to explore the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular life. nih.govacs.org

Conformational Dynamics and Intramolecular Interactions

Molecules are not static entities; they are in constant motion, with bonds vibrating, angles bending, and parts of the molecule rotating around single bonds. MD simulations are ideally suited to study these conformational dynamics. For a molecule like this compound, MD simulations can reveal the preferred three-dimensional shapes (conformers) it adopts and the energy barriers to rotation around its single bonds. Studies on related thioesters have shown that torsional barriers can be significant. mdpi.com

Intramolecular interactions, such as hydrogen bonds (if applicable) or van der Waals forces between different parts of the molecule, play a critical role in determining its conformational preferences. MD simulations, using a defined force field that describes these interactions, can quantify their impact on the molecule's structure and flexibility. nih.gov

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is profoundly influenced by its environment, particularly the solvent. MD simulations can explicitly model the surrounding solvent molecules, allowing for a detailed investigation of solvation effects. acs.org This is crucial because intermolecular interactions between the solute (this compound) and the solvent can affect its conformation, reactivity, and stability.

For example, computational studies on the aminolysis of thioesters have demonstrated that considering solvent effects is critical for accurately predicting activation energies. acs.org Both general (continuum models) and specific (explicit water molecules) solvent effects can dramatically lower the energy barriers compared to gas-phase calculations. acs.org MD simulations can model the specific hydrogen bonding patterns and other intermolecular forces between this compound and various solvents, providing insight into its solubility and how the solvent might participate in or influence a chemical reaction. mdpi.compnas.org

Table 3: Hypothetical Setup for a Molecular Dynamics Simulation of this compound This table outlines typical parameters for an MD simulation, as specific studies on this compound are not available.

| Parameter | Description | Example Value/Choice |

| Force Field | A set of parameters to describe the potential energy of the system. | GROMOS, AMBER, CHARMM |

| Solvent Model | Representation of the solvent. | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| System Size | Number of atoms in the simulation box. | ~10,000 atoms (1 solute, ~3000 solvent molecules) |

| Boundary Conditions | Simulates an infinite system to avoid edge effects. | Periodic Boundary Conditions (PBC) |

| Ensemble | Statistical mechanics ensemble defining thermodynamic state. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | Duration of the simulated "movie". | 100 nanoseconds (ns) |

| Time Step | The interval between successive calculations of forces and positions. | 2 femtoseconds (fs) |

Reactivity and Reaction Mechanisms of O Methyl Propanethioate

Nucleophilic Acyl Substitution Reactions Involving the Thiocarbonyl Group

The core reactivity of O-Methyl propanethioate involves nucleophilic acyl substitution at the electrophilic thiocarbonyl carbon. The general mechanism commences with the attack of a nucleophile on the C=S carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form a new substituted thiocarbonyl compound. The weaker C=S double bond (approximately 115 kcal/mol) compared to a C=O bond (approximately 162 kcal/mol) significantly influences the energetics of these reactions. caltech.edunih.gov

The hydrolysis and alcoholysis of thionoesters like this compound are fundamental nucleophilic acyl substitution reactions, though they exhibit different kinetics compared to their oxygen-ester counterparts.

Hydrolysis: The reaction of this compound with water results in the formation of propanethioic acid and methanol (B129727). This process can be catalyzed by either acid or base. Under basic conditions, a hydroxide (B78521) ion directly attacks the thiocarbonyl carbon. In acidic conditions, the thiocarbonyl sulfur is first protonated, which enhances the electrophilicity of the carbon atom for attack by a neutral water molecule. Thionoesters are generally found to be more stable towards hydrolysis than their corresponding thioesters (S-esters).

Alcoholysis: This transesterification-like reaction involves an alcohol acting as the nucleophile. When this compound is treated with an alcohol (R'-OH), typically under catalytic acid or base conditions, an equilibrium is established, leading to the formation of a new thionoester (O-Alkyl propanethioate) and methanol. The position of the equilibrium is influenced by the relative concentrations and nucleophilicity of the alcohols.

| Reaction | Nucleophile | Product(s) | General Conditions |

| Hydrolysis | H₂O | Propanethioic Acid + Methanol | Acid or Base Catalysis |

| Alcoholysis | R'-OH | O-Alkyl propanethioate + Methanol | Acid or Base Catalysis |

Aminolysis of thionoesters is often more facile than that of their corresponding oxo-esters. The reaction of this compound with primary or secondary amines yields a thioamide and methanol. Kinetic studies on analogous O-aryl thionobenzoates reveal a detailed mechanistic pathway that is highly dependent on the basicity of the attacking amine relative to the leaving group.

The reaction proceeds through a tetrahedral intermediate, which can be either a zwitterionic species (T±) or its deprotonated anionic form (T-). nih.gov

Pathway 1 (T± is rate-determining): When the attacking amine is significantly more basic than the methoxide leaving group, the formation of the zwitterionic tetrahedral intermediate (T±) is the rate-determining step. This intermediate quickly collapses to the products.

Pathway 2 (T- involvement): When the leaving group is more basic than or has similar basicity to the attacking amine, the reaction can proceed through both T± and its conjugate base, T-. The initial T± intermediate can undergo a proton transfer to form the more stable T- before collapsing to products. The rate-determining step can shift depending on the specific reaction conditions and substrate structure. nih.gov

This reactivity makes the aminolysis of thionoesters a reliable method for the synthesis of thioamides.

| Reactant Basicity | Intermediate Pathway | Rate-Determining Step |

| Amine >> Methoxide | Proceeds through T± | Formation of T± |

| Amine ≈ Methoxide | Proceeds through T± and T- | Breakdown of T- or formation of T± |

Hydrolysis and Alcoholysis Pathways

Electrophilic Reactions of this compound

While the thiocarbonyl carbon is electrophilic, the sulfur atom possesses lone pairs of electrons and is relatively polarizable, allowing it to function as a nucleophilic center in various reactions. caltech.edu

The sulfur atom of the thiocarbonyl group in this compound can be readily oxidized. The nature of the product depends on the oxidant used.

Formation of Sulfines: With mild, controlled oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA), the thiocarbonyl group is oxidized to a sulfine (B13751562) (thione S-oxide). ru.nlrsc.org For this compound, this would yield this compound S-oxide. These sulfines are themselves reactive species.

Formation of Carbonyl Compounds: Stronger or excess oxidizing agents can lead to further oxidation of the sulfine or direct oxidative desulfurization, ultimately yielding the corresponding oxygen analogue, methyl propanoate, and various sulfur oxides. tandfonline.com Treatment with singlet oxygen, for instance, has been shown to convert thionoesters into their corresponding esters. tandfonline.com

The nucleophilic sulfur atom of this compound can be attacked by electrophiles, most notably alkylating agents.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other potent alkylating agents like methyl fluorosulfonate ("Magic Methyl") results in the exclusive alkylation of the sulfur atom. oup.com This process forms a resonance-stabilized S-alkylated salt, specifically an [alkoxy(alkylsulfanyl)methylidene]ammonium-type species. These resulting salts are highly activated electrophiles and can be used in subsequent transformations.

Advanced Analytical Methodologies for O Methyl Propanethioate Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of O-Methyl propanethioate from complex mixtures, such as reaction media or natural product extracts.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. mdpi.com Method development often involves the use of a capillary column, such as an HP-5MS, which is a non-polar column suitable for separating a wide range of volatile organic compounds. mdpi.comapsnet.org The temperature programming of the GC oven is a critical parameter that is optimized to achieve good separation of the target analyte from other components in the sample. A typical temperature program might start at a low temperature, hold for a period, and then ramp up to a higher temperature to elute less volatile compounds. apsnet.org

Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the eluted compounds based on their mass spectra. mdpi.comnih.gov The identification is often confirmed by comparing the obtained mass spectrum and retention index with those in spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.comapsnet.org For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced resolution and sensitivity, enabling the detection of trace components that might co-elute in a one-dimensional GC separation. mdpi.comnih.gov

Below is an example of a data table summarizing typical GC parameters used in the analysis of samples containing this compound.

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 40°C (5 min), then to 120°C at 2°C/min, then to 280°C at 30°C/min, hold for 20 min |

| Detector | Mass Spectrometer (MS) |

| Mass Range | m/z 35-400 |

This table represents a typical set of parameters and may be adjusted based on the specific analytical requirements.

Liquid Chromatography (LC) Techniques for Purity and Quantitative Analysis

While GC is well-suited for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a broader range of compounds, including thioesters. rsc.org HPLC is often used for monitoring the progress of reactions involving thioesters and for quantitative analysis to determine the purity of the final product. rsc.org

A common setup for HPLC analysis involves a C18 reversed-phase column and a gradient elution using a mixture of an aqueous solvent (often with an acid additive like trifluoroacetic acid) and an organic solvent such as acetonitrile. rsc.org Detection is frequently performed using a UV detector, as the thioester functional group exhibits UV absorbance. rsc.org For more definitive identification and quantification, especially in complex mixtures, coupling LC with mass spectrometry (LC-MS) is a powerful approach. who.int

The following table outlines a representative set of HPLC conditions for the analysis of thioester compounds.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over a set time |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These parameters are illustrative and would be optimized for the specific analysis of this compound.

High-Resolution Spectroscopic Detection

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Exact Mass Determination

For the unambiguous determination of the elemental composition of this compound, high-resolution mass spectrometry (HRMS) is indispensable. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a premier technique that offers extremely high resolution and mass accuracy. This allows for the determination of the exact mass of the molecule, which can be used to calculate its elemental formula with high confidence. nih.gov The exact mass of this compound (C4H8OS) is 104.02958605 Da. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net

In the context of reaction monitoring, NMR is particularly valuable. For instance, in the synthesis of thioesters, NMR can be used to follow the consumption of reactants and the formation of the product in real-time. researchgate.netcaltech.edu By taking spectra at different time points, the kinetics of the reaction can be studied. researchgate.net The chemical shifts (δ) and coupling constants (J) in the NMR spectra are characteristic of the molecular structure and can be used to confirm the identity of the product. researchgate.net

In Situ and Operando Spectroscopic Studies of this compound Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, researchers are increasingly turning to in situ and operando spectroscopic techniques. These methods allow for the observation of the chemical species present under actual reaction conditions. chimia.chnih.gov

In situ spectroscopy refers to the analysis of the reaction mixture in its reaction vessel, providing a snapshot of the species present at a given time.

Operando spectroscopy goes a step further by simultaneously measuring the catalytic activity or reaction rate while collecting spectroscopic data. chimia.chnih.gov

Techniques such as in situ Infrared (IR) spectroscopy can be used to identify transient intermediates and to study the interaction of reactants and products with a catalyst surface. acs.org For example, in reactions involving thioesters, IR can monitor the characteristic carbonyl stretching frequency of the thioester group. Similarly, operando NMR spectroscopy can provide insights into the dynamic changes in the molecular structure during a reaction. rsc.org These advanced methodologies are crucial for developing a fundamental understanding of the reaction pathways and for optimizing reaction conditions to improve yield and selectivity.

Real-Time Reaction Progress Monitoring (e.g., ReactIR, UV-Vis)

Real-time monitoring techniques are indispensable for observing the dynamic changes in a reaction mixture without the need for sample extraction. This provides a continuous stream of data, offering a detailed view of reaction progression.

ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy)

ReactIR is a powerful in situ technique for monitoring reactions by observing changes in the infrared absorption bands of reactants, intermediates, and products over time. In the context of reactions involving thioesters like this compound, ReactIR can track the consumption of the thioester and the formation of products. For instance, in an aldol (B89426) reaction involving a thioester, the disappearance of the characteristic aldehyde infrared stretches can be immediately observed upon the addition of reagents. caltech.edu This allows for the determination of reaction rates and the identification of reaction intermediates.

A key application of ReactIR is in mechanistic studies. For example, by monitoring a reaction mixture containing a thioester, a catalyst, and other reagents in the absence of one component, the formation of specific intermediates, such as a silyl (B83357) ketene (B1206846) acetal (B89532) from a thioester, can be tracked until the starting material is consumed. caltech.edu The subsequent addition of the missing reactant and observation of the product formation rate provides valuable mechanistic insights. caltech.edu

UV-Vis Spectroscopy

UV-Vis spectroscopy is another valuable tool for real-time reaction monitoring, particularly for reactions involving chromophoric species. Thioesters exhibit characteristic UV absorbance, which can be monitored to follow their concentration changes during a reaction. fao.orgsemanticscholar.org For example, a solution of a thioester in a suitable solvent will show an absorption maximum at a specific wavelength, and the change in absorbance at this wavelength can be directly correlated to the reaction progress. fao.orgrsc.org

The development of Förster Resonance Energy Transfer (FRET)-based systems has enhanced the utility of UV-Vis spectroscopy for studying thioester reactivity. nih.gov These systems can be adapted for high-throughput screening of reaction conditions and provide easy data collection. nih.gov

Below is a table summarizing the application of these real-time monitoring techniques in thioester research, which is applicable to this compound.

| Technique | Application in Thioester Research | Information Gained | Example from Research |

| ReactIR | Monitoring the consumption of reactants and formation of products in real-time. | Reaction kinetics, identification of intermediates, mechanistic insights. | Observation of the immediate disappearance of aldehyde IR stretches in an aldol reaction involving a thioester. caltech.edu |

| UV-Vis | Tracking the concentration of thioesters and other chromophoric species. | Reaction rates, stability studies. | Monitoring the UV absorption maximum of a thioester to follow its degradation or reaction. fao.org |

| FRET-based UV-Vis | High-throughput screening of thioester reactivity and reaction conditions. | Reaction rates, catalyst efficiency. | Evaluation of thioester reactivity by measuring changes in fluorescence resonance energy transfer. nih.gov |

Mechanistic Probing using Advanced In Situ Techniques

Understanding the reaction mechanism is fundamental to controlling and optimizing chemical transformations. Advanced in situ techniques provide a window into the reactive species and transition states that govern the course of a reaction.

In the study of thioester reactions, such as those potentially involving this compound, in situ monitoring has been crucial in elucidating complex mechanistic pathways. For example, in Lewis acid-catalyzed aldol reactions of thioesters, in situ ReactIR studies have been instrumental in distinguishing between different mechanistic possibilities. caltech.edu These studies have provided evidence for a non-Mukaiyama pathway by demonstrating the formation of a reactive metal enolate species through soft-enolization. caltech.edu

The choice of reagents can have a profound impact on the reaction mechanism and outcome. In situ monitoring has revealed that different amine bases can lead to vastly different reactive intermediates and, consequently, different reaction efficiencies and stereoselectivities. caltech.edu For instance, the reversible formation of a silylated aminol salt, observed through in situ NMR and IR spectroscopy, was found to be a key factor influencing the reaction course. caltech.edu

The combination of in situ spectroscopy with other analytical methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, provides a comprehensive picture of the reaction mechanism. researchgate.net These techniques can identify and characterize transient intermediates that are not observable by conventional methods.

The following table details research findings from mechanistic studies on thioesters, which can be extrapolated to understand the reactions of this compound.

| Research Finding | Analytical Technique(s) Used | Significance for Mechanistic Understanding |

| A non-Mukaiyama pathway involving a reactive metal enolate is operative in some catalytic anti-aldol reactions. caltech.edu | ReactIR, NMR | Confirms the direct formation of a chiral metal-ligand enolate complex through soft-enolization. caltech.edu |

| The choice of amine base dramatically affects reaction outcomes by forming different reactive intermediates with the aldehyde. caltech.edu | ReactIR, 1H NMR | Revealed the reversible formation of a silylated aminol salt with one base, which was not observed with a more sterically hindered base. caltech.edu |

| Thiol-thioester exchange reactions can be monitored to determine second-order rate constants. acs.org | Rheometry, Swelling studies | Allows for the quantification of degradation kinetics in thioester-crosslinked materials. acs.org |

Literature and Patent Landscape for O Methyl Propanethioate

Academic Literature Co-Occurrences and Bibliometric Analysis

A comprehensive bibliometric analysis for O-Methyl propanethioate is not readily found in existing literature. However, an analysis of its co-occurrence with other chemicals, genes, and diseases in scientific publications offers a glimpse into the research areas where it is mentioned.

Chemical Co-Occurrences in Scholarly Articles

The investigation of chemical co-occurrences for this compound in scholarly articles is limited due to the compound's specific nature. Often, it is studied in the context of its isomers or related sulfur-containing organic molecules. A more detailed analysis is available for the closely related and more commonly studied isomer, S-Methyl propanethioate. For S-Methyl propanethioate, co-occurrence data indicates its association with other volatile and flavor-related compounds.

| Co-occurring Chemical | Frequency |

| Data not available for this compound | - |

Chemical-Gene Co-Occurrences in Academic Literature

There is currently no significant data available in major public databases detailing the co-occurrence of this compound with specific genes in academic literature. nih.gov This suggests a lack of research focus on the genetic interactions or biological pathways directly involving this compound.

| Gene | Frequency |

| Data not available | - |

Chemical-Disease Co-Occurrences in Academic Literature

Similarly, there is a notable absence of data linking this compound to specific diseases in scholarly publications. nih.gov This indicates that the compound has not been a significant subject of investigation in pathological studies or drug discovery research.

| Disease | Frequency |

| Data not available | - |

Patent Literature Analysis of this compound

The patent landscape for this compound is primarily centered around its application as a flavoring agent and its synthesis.

Depositor-Supplied Patent Identifiers

Patent identifiers for this compound are not extensively listed in public chemical databases. However, patents related to its isomer, S-Methyl propanethioate, provide some context for its commercial applications. These patents are often related to flavor compositions and methods of enhancing food and beverages.

| Patent Identifier | Description |

| Data not available for this compound | - |

WIPO PATENTSCOPE and Global Patent Search Analysis

A search of the WIPO PATENTSCOPE database and other global patent search engines reveals a limited number of patents directly mentioning this compound. The patents that do exist are typically focused on the synthesis of thioesters and their use in fragrance and flavor compositions. For instance, the InChIKey for this compound, RVEBJDGWKWKYBH-UHFFFAOYSA-N, can be used to search for related patents. nih.gov The search results often point to broader patent classifications covering organic sulfur compounds and their applications.

A search for the isomeric compound S-Methyl propanethioate (InChIKey: AIILTVHCLAEMDA-UHFFFAOYSA-N) yields more results, with patents related to its use as a flavoring substance. These patents often describe compositions for imparting savory, fruity, or dairy-like flavors to various food products.

| Patent Office | Patent Number/Application | Title/Focus |

| WIPO | Data not available | Data not available |

| USPTO | Data not available | Data not available |

| EPO | Data not available | Data not available |

Chemical Co-Occurrences in Patent Filings

The analysis of chemical co-occurrences in patents for this compound indicates a landscape of chemical entities frequently cited alongside it in patent documents. This data, primarily aggregated in databases such as PubChem, points towards associated substances in synthesis, formulation, or as part of a chemical library for screening purposes. nih.gov

While direct access to a comprehensive, sortable database of co-occurring chemicals was not available at the time of this review, patent literature often mentions related compounds. For instance, patents related to flavoring compositions may list this compound alongside other sulfur-containing flavor agents and esters. Similarly, in the context of organic synthesis, starting materials, reagents, and solvents would be expected to co-occur in patent descriptions.

Table 7.2.3: Chemical Co-Occurrences with this compound in Patent Filings (Note: The following table is a representative structure. Specific co-occurrence data from patent databases was not accessible for a detailed quantitative analysis.)

| Co-occurring Chemical | Context of Co-occurrence (Example) |

| Data not available | Data not available |

While the PubChem database indicates the presence of patent co-occurrence data for this compound, a detailed list of co-occurring chemicals was not accessible through the conducted searches. nih.gov

Chemical-Disease Co-Occurrences in Patents

The association of this compound with specific diseases in the patent literature can suggest its potential therapeutic applications or its use in disease-related research. The PubChem database indicates the existence of such co-occurrence data in patents. nih.gov These connections often arise from patents claiming the use of a series of compounds, including this compound, for the treatment of a particular ailment or in screening assays for disease targets.

Table 7.2.4: Chemical-Disease Co-Occurrences with this compound in Patents (Note: The following table is a representative structure. Specific disease co-occurrence data from patent databases was not accessible for a detailed analysis.)

| Disease | Context of Co-occurrence (Example) |

| Data not available | Data not available |

The PubChem database indicates the presence of patent co-occurrence data linking this compound to certain diseases. However, a specific list of these diseases was not retrievable through the conducted searches. nih.gov

Chemical-Gene Co-Occurrences in Patents

The intersection of chemical patent data with genetic information reveals compounds that are part of research into specific genes or their protein products. For this compound, the PubChem database suggests that such co-occurrence data exists within patent filings. nih.gov This could imply its use in studies on gene function, as a modulator of gene expression, or in assays involving specific gene targets.

Table 7.2.5: Chemical-Gene Co-Occurrences with this compound in Patents (Note: The following table is a representative structure. Specific gene co-occurrence data from patent databases was not accessible for a detailed analysis.)

| Gene | Context of Co-occurrence (Example) |

| Data not available | Data not available |

While PubChem indicates the availability of patent data on the co-occurrence of this compound with specific genes, a detailed list of these genes could not be accessed through the conducted searches. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-methyl propanethioate, and how do reaction conditions influence yield?

- Methodology :

- Esterification/Thioesterification : React propanethioic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via thiol-Mitsunobu coupling .

- Purification : Use fractional distillation or column chromatography to isolate the product. Monitor yields using gas chromatography (GC) or HPLC .

- Key Variables :

- Catalyst type (e.g., Lewis acids vs. Brønsted acids).

- Solvent polarity and reaction temperature.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methyl (δ 3.3–3.5 ppm) and thiocarbonyl (δ 200–220 ppm) groups. Compare with reference spectra in NIST Chemistry WebBook .

- IR Spectroscopy : Confirm C=S stretch at ~1200–1050 cm⁻¹.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 120 for [M+H]⁺) .

Q. How does this compound’s stability vary under different storage conditions?

- Experimental Design :

- Degradation Studies : Store samples at 4°C, 25°C, and 40°C under nitrogen vs. ambient air. Monitor purity via GC-MS over 30 days.

- Hydrolysis Kinetics : Assess pH-dependent degradation (e.g., acidic vs. alkaline buffers) using UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers .

- Contradictions : Conflicting reports on rate-determining steps (e.g., nucleophilic attack vs. leaving group departure). Address via solvent-effect studies and Hammett plots .

Q. How can this compound serve as a precursor in organosulfur drug design?

- Methodology :

- Structure-Activity Relationships (SAR) : Modify the thiocarbonyl group and evaluate bioactivity (e.g., antimicrobial assays).

- Metabolic Stability : Use in vitro microsomal assays (e.g., liver microsomes) to assess oxidation pathways .

Q. What statistical approaches resolve discrepancies in reported thermodynamic properties of this compound?

- Methodology :

- Meta-Analysis : Aggregate data from 10+ studies on enthalpy of formation (ΔHf) and entropy (ΔS). Apply random-effects models to account for heterogeneity .

- Error Source Analysis : Use Grubbs’ test to identify outliers in calorimetry data .

Guidelines for Researchers

- Experimental Replication : Always cross-validate synthetic routes with ≥2 independent methods .

- Data Reporting : Follow IUPAC guidelines for compound characterization, including full spectroscopic datasets .

- Ethical Compliance : For biological studies, adhere to institutional protocols for animal/human subject research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.